molecular formula C18H16O9 B14295559 7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate CAS No. 112471-72-4

7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate

Cat. No.: B14295559
CAS No.: 112471-72-4
M. Wt: 376.3 g/mol
InChI Key: DAHNPUFDOOZZSJ-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate involves several steps. One common synthetic route includes the use of starting materials such as 7-methoxy-2-naphthol and acetic anhydride. The reaction typically occurs under acidic conditions to facilitate the acetylation process. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar compounds include:

    7-Acetyl-8-hydroxy-2-methoxy-6-methyl-1,4-naphthoquinone: This compound shares a similar naphthoquinone structure but differs in its functional groups.

    Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Another compound with a similar dioxo structure but different core skeleton.

    (4R,12aS)-7-Methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid: This compound has a similar methoxy and dioxo functional groups but a different ring structure .

Properties

CAS No.

112471-72-4

Molecular Formula

C18H16O9

Molecular Weight

376.3 g/mol

IUPAC Name

(4,7-diacetyloxy-6-methoxy-3-methyl-5,8-dioxonaphthalen-1-yl) acetate

InChI

InChI=1S/C18H16O9/c1-7-6-11(25-8(2)19)12-13(16(7)26-9(3)20)15(23)17(24-5)18(14(12)22)27-10(4)21/h6H,1-5H3

InChI Key

DAHNPUFDOOZZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1OC(=O)C)C(=O)C(=C(C2=O)OC(=O)C)OC)OC(=O)C

Origin of Product

United States

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